N-(3-fluorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide
Description
This compound is a 1,4-dihydropyridine (DHP) derivative featuring an acetamide backbone with a 3-fluorophenyl substituent and a hydroxymethyl group at the 2-position of the DHP ring. The 5-methoxy and 4-oxo groups further differentiate its structure. DHPs are widely studied for their pharmacological properties, particularly as calcium channel blockers, but substitutions on the DHP core and acetamide side chain can modulate target specificity, solubility, and metabolic stability. The presence of fluorine likely enhances lipophilicity and bioavailability, while the hydroxymethyl group may improve solubility compared to non-polar analogs .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c1-22-14-7-18(12(9-19)6-13(14)20)8-15(21)17-11-4-2-3-10(16)5-11/h2-7,19H,8-9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTCFQBNMCAPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 320.31 g/mol. The structural characteristics contribute to its biological activity and pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Escherichia coli | 31.108 - 62.216 | Biofilm reduction and bactericidal effects |
The compound exhibits bactericidal activity, effectively inhibiting the growth of Gram-positive bacteria while showing moderate activity against Gram-negative strains .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Synthesis : The compound interferes with the bacterial ribosome function, leading to decreased protein production.
- Disruption of Nucleic Acid Synthesis : It affects the synthesis pathways of nucleic acids, crucial for bacterial replication.
- Biofilm Inhibition : The compound has demonstrated significant efficacy in reducing biofilm formation by various pathogens, which is critical in chronic infections.
Study on Antibiofilm Activity
A study evaluated the antibiofilm activity of the compound against Staphylococcus aureus and Enterococcus faecalis. Results showed that it reduced biofilm formation by up to 90% at certain concentrations, suggesting potential use in treating biofilm-associated infections .
Pharmacological Evaluation
In pharmacological evaluations, the compound was tested alongside established antibiotics like ciprofloxacin. It exhibited comparable or superior activity in certain assays, particularly in inhibiting biofilm formation and bacterial growth .
Scientific Research Applications
The compound “N-(3-fluorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide” is a member of the dihydropyridine family, which has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by relevant data and case studies.
Medicinal Chemistry
Dihydropyridine derivatives have been extensively studied for their potential as calcium channel blockers (CCBs). The incorporation of a fluorine atom in “this compound” may improve lipophilicity and bioavailability, making it a candidate for hypertension treatment.
Key Findings:
- Calcium Channel Blockade: Studies indicate that modifications in the dihydropyridine structure can significantly affect calcium channel blocking activity. The presence of the fluorophenyl group may enhance binding affinity to calcium channels .
- Antioxidant Activity: Some dihydropyridine derivatives exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases .
Neuropharmacology
Recent research has highlighted the neuroprotective effects of dihydropyridine derivatives. The specific compound may offer protective benefits against neurodegenerative diseases through mechanisms such as modulation of neurotransmitter release and reduction of neuronal apoptosis.
Case Studies:
- Neuroprotection in Animal Models: In vivo studies have shown that certain dihydropyridine derivatives can reduce neuronal damage in models of ischemia .
- Cognitive Enhancement: Preliminary studies suggest that compounds with similar structures can enhance cognitive function by modulating cholinergic activity .
Anti-inflammatory Properties
The anti-inflammatory potential of dihydropyridine derivatives has been explored in various contexts. The specific compound may inhibit pro-inflammatory cytokines and pathways, providing therapeutic benefits in inflammatory diseases.
Research Insights:
- Cytokine Inhibition: Laboratory studies have demonstrated that related compounds can reduce levels of TNF-alpha and IL-6 in cell cultures .
- Animal Studies: Inflammatory models treated with dihydropyridine derivatives showed significant reductions in edema and pain responses .
Table 1: Comparative Biological Activities of Dihydropyridine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Calcium Channel Blocker | |
| Compound B | Antioxidant | |
| Compound C | Neuroprotective | |
| This compound | Potentially Neuroprotective | Current Study |
Table 2: Summary of Case Studies on Dihydropyridine Derivatives
Comparison with Similar Compounds
Structural Analogues in Pharmacopeial Standards ()
Compounds m , n , and o from Pharmacopeial Forum (2017) share a complex amide backbone but differ in stereochemistry and substituents. For example:
- Key differences: These analogs feature tetrahydropyrimidin-1(2H)-yl and 2,6-dimethylphenoxy groups, unlike the DHP core and 3-fluorophenyl group in the target compound. Stereochemical variations (e.g., (2S,4S,5S) vs. (2R,4R,5S)) in these analogs significantly impact biological activity, suggesting that the target compound’s stereochemistry (if present) would require rigorous characterization .
Agrochemical Acetamide Derivatives ()
Compounds like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) and flumetsulam (triazolo-pyrimidine sulfonamide) are structurally distinct but share acetamide or heterocyclic motifs.
- Key differences: Oxadixyl’s oxazolidinyl and methoxy groups are optimized for fungicidal activity, whereas the target compound’s DHP core and hydroxymethyl group suggest a therapeutic (e.g., cardiovascular or neurological) application. Fluorine substitution in the target compound may reduce metabolic degradation compared to non-fluorinated agrochemicals .
Medicinal 1,4-Dihydropyridines ()
AZ331 and AZ257 from pharmacological studies are 1,4-DHPs with thioether and cyano substituents.
- Key differences :
- The hydroxymethyl group in the target compound may improve aqueous solubility, while AZ compounds’ thioether and cyano groups enhance membrane permeability but increase metabolic instability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
